molecular formula C21H24N4O2 B2369700 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1171429-24-5

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2369700
CAS No.: 1171429-24-5
M. Wt: 364.449
InChI Key: WULSZJVMTZJWQY-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a piperazine moiety via a methyl group, with a 4-methoxyphenyl ethanone substituent. The piperazine linker enhances solubility and flexibility, while the 4-methoxyphenyl group may improve metabolic stability and binding affinity through electron-donating effects .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-17-8-6-16(7-9-17)14-21(26)25-12-10-24(11-13-25)15-20-22-18-4-2-3-5-19(18)23-20/h2-9H,10-15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULSZJVMTZJWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone , also known by its CAS number 1351647-29-4 , belongs to a class of benzimidazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O5C_{23}H_{27}N_{5}O_{5} with a molecular weight of 453.5 g/mol . The structure features a benzimidazole moiety linked to a piperazine ring and a methoxyphenyl group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. Key mechanisms include:

  • DNA Binding : The benzimidazole moiety is known for its affinity to bind to DNA, particularly within the minor groove, which can disrupt normal DNA functions and lead to cytotoxic effects in cancer cells .
  • Topoisomerase Inhibition : Preliminary studies suggest that this compound may inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription. This inhibition can induce apoptosis in cancer cells .
  • Neurotransmitter Modulation : The piperazine ring may enhance the compound's ability to cross the blood-brain barrier, allowing it to modulate neurotransmitter systems, potentially offering therapeutic effects in neuropsychiatric disorders.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzimidazole derivatives, including this compound. Notable findings include:

  • Cell Line Studies : In vitro tests against various human cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity. For instance, compounds similar in structure showed IC50 values below 1 µg/mL against cancer cell lines such as A431 and Jurkat .
CompoundCell LineIC50 (µg/mL)
1A4310.98
2Jurkat0.85
3HT-290.76

Neuropharmacological Effects

Research has indicated that compounds with similar structures exhibit promising results in models of anxiety and depression:

  • Animal Models : Behavioral assays in rodents showed that these compounds could reduce anxiety-like behaviors, suggesting potential as anxiolytics.

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

  • Case Study on Cancer Treatment : A study published in PMC evaluated a series of benzimidazole derivatives, including this compound), against a panel of cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through DNA intercalation mechanisms .
  • Neuropharmacological Assessment : In another study focused on neuropharmacological properties, researchers found that similar compounds could modulate serotonin receptors, leading to enhanced mood and reduced anxiety symptoms in animal models.

Scientific Research Applications

Cancer Therapy

The compound has shown promise in cancer treatment, particularly through its role as an inhibitor of specific signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound's structure allows it to interact with various biological targets, inhibiting pathways that promote cancer cell proliferation. For instance, studies have indicated that derivatives of benzimidazole can act as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in several cancers .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The synthesis and evaluation of these compounds have revealed their potential as effective anticancer agents .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of benzimidazole derivatives, including the target compound.

  • Antibacterial Effects : The compound has been evaluated for its antibacterial activity against common pathogens. Studies indicate that it possesses significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes, making it a candidate for developing new antibiotics .

Neurological Applications

There is emerging evidence suggesting that compounds similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone may have neuroprotective effects.

  • Neuroprotection : Some studies have reported that benzimidazole derivatives exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular weight, and reported activities:

Compound Key Structural Features Molecular Weight Reported Activities Reference
Target Compound : 1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone Benzimidazole-methyl-piperazine, 4-methoxyphenyl ethanone ~437.5* N/A (predicted: antimicrobial/anticancer based on analogs)
Compound 5k : 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Benzimidazole-thio, triazole, benzothiazole-piperazine 490.13 Anticancer (tested against cancer cell lines)
Compound 5l : 1-((1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione Benzothiazole-piperazine, triazole, indoline-dione 593.17 Anticancer (broad-spectrum activity)
1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Imidazole, chlorophenyl-piperazine ~428.9* Antimicrobial (MIC: 3.1–25 μg/mL against bacteria/fungi)
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide Benzimidazole-thio, difluoromethylthio-phenyl 479.35 N/A (thio groups suggest enhanced lipophilicity)
Sertaconazole (8i) : 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene Benzo[b]thiophene, dichlorophenyl-imidazole 437.1 Antifungal (clinically approved)

*Calculated based on molecular formula.

Key Comparative Insights:

Structural Variations :

  • The target compound lacks the triazole or benzothiazole groups seen in Compounds 5k and 5k, which are critical for their anticancer activity . Instead, its 4-methoxyphenyl group may enhance solubility compared to halogenated analogs (e.g., sertaconazole) .
  • Compared to imidazole-containing derivatives (e.g., Compound 5j in ), the benzimidazole core in the target compound could offer stronger π-π stacking interactions with biological targets .

For example, Compound 5k showed efficacy against cancer cell lines, likely due to the triazole-benzothiazole synergy , whereas sertaconazole’s antifungal activity stems from its dichlorophenyl and imidazole motifs .

Physicochemical Properties: The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to thioether-containing analogs (e.g., ), which may be prone to oxidation.

Q & A

Q. Q1: What are the common synthetic routes for 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone?

A: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under reflux conditions (e.g., hydrazine or acetic acid) .
  • Step 2: Alkylation or acylation of the piperazine ring. For example, coupling 1H-benzimidazole-2-carbaldehyde with a pre-synthesized piperazine intermediate (e.g., 1-(4-methoxyphenyl)ethanone-piperazine derivative) using reductive amination or nucleophilic substitution .
  • Step 3: Final purification via recrystallization (e.g., methanol) or column chromatography.
    Key reagents include NaBH₄ for reductive amination and DMF as a solvent .

Q. Q2: Which analytical techniques are essential for characterizing this compound?

A: Standard characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the benzimidazole and piperazine rings. For example, the methoxy group at 4.0 ppm (singlet) and aromatic protons in the benzimidazole region (7.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₂H₂₄N₄O₂) .
  • HPLC : Purity assessment (>95% required for pharmacological studies) .

Advanced Research Questions

Q. Q3: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

A: Contradictions may arise from:

  • Tautomerism : The benzimidazole ring can exhibit tautomeric shifts (e.g., NH proton exchange in DMSO-d₆), leading to variable peak positions. Use deuterated solvents with controlled pH and 2D NMR (COSY, HSQC) to map proton correlations .
  • Rotamers : Piperazine ring flexibility may cause splitting of signals. Low-temperature NMR (−20°C) can reduce conformational exchange and clarify splitting patterns .
  • X-ray crystallography : Definitive structural confirmation via single-crystal diffraction, as demonstrated for related piperazine derivatives .

Q. Q4: What strategies optimize yield in the final acylation step of the piperazine moiety?

A: Key factors include:

  • Activation of carbonyl groups : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation between the benzimidazole and piperazine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen.
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation), while gradual warming to room temperature ensures completion .
  • Catalysts : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation .

Q. Q5: How does the compound interact with histamine receptors, and what experimental designs validate this?

A: The compound’s dual benzimidazole-piperazine structure suggests potential as a histamine H₁/H₄ receptor ligand. Experimental approaches include:

  • Radioligand binding assays : Use ³H-mepyramine (H₁) and ³H-histamine (H₄) to measure displacement in transfected HEK293 cells. Calculate IC₅₀ and Ki values .
  • Functional assays : Measure cAMP inhibition (H₄) or calcium mobilization (H₁) in receptor-expressing cell lines.
  • Molecular docking : Validate binding poses using homology models of H₁/H₄ receptors (e.g., PDB ID 3RZE for H₁) .

Q. Q6: What are the stability challenges of this compound under physiological conditions?

A: Stability issues include:

  • Hydrolysis : The methoxy group and ketone moiety may degrade in acidic/basic conditions. Accelerated stability testing (pH 1–9, 37°C) with HPLC monitoring identifies degradation products .
  • Oxidation : The benzimidazole ring is susceptible to oxidation. Use antioxidants (e.g., BHT) in formulation buffers.
  • Photodegradation : UV-vis spectroscopy tracks changes under ICH Q1B light exposure guidelines .

Q. Q7: How can contradictory biological activity data across studies be reconciled?

A: Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to reduce batch effects.
  • Metabolic differences : Compare results across species (e.g., human vs. murine hepatocytes) using LC-MS to identify species-specific metabolites .
  • Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to rule out interactions with non-histamine targets .

Q. Q8: What computational methods predict the compound’s pharmacokinetic properties?

A: Use in silico tools like:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability to H₁/H₄ receptors .
  • QSAR Models : Train models on benzimidazole-piperazine analogs to correlate structural features with bioavailability .

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